Physicochemical Profiling and Application Workflows of 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide
Physicochemical Profiling and Application Workflows of 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide
Audience: Researchers, Scientists, and Drug Development Professionals Perspective: Senior Application Scientist
Executive Summary
As a Senior Application Scientist, I approach chemical building blocks not merely as static structural components, but as dynamic functional tools. 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide (CAS: 957510-90-6) represents a highly versatile, bifunctional scaffold. It combines the metabolic stability and hydrogen-bonding potential of a 1,3-dimethylpyrazole core with the tunable electrophilicity of a chloroacetamide warhead. This technical guide deconstructs its physicochemical properties, structural logic, and field-proven experimental workflows, providing a self-validating framework for its application in covalent inhibitor design and combinatorial library synthesis.
Part 1: Physicochemical Profiling
Understanding the baseline metrics of CAS 957510-90-6 is critical for predicting its behavior in both synthetic and biological environments[1]. The compound exhibits properties highly conducive to Fragment-Based Drug Discovery (FBDD) and library enumeration.
| Property | Value | Causality / Implication in Research |
| CAS Number | 957510-90-6 | Unique identifier for procurement and safety tracking[1]. |
| Molecular Weight | 187.63 g/mol | High Ligand Efficiency (LE); ideal for fragment screening libraries. |
| Formula | C7H10ClN3O | Contains essential H-bond acceptors (N, O) and an electrophilic center. |
| XLogP3 | 0.97880 | Optimal lipophilicity; prevents hydrophobic trapping in biochemical assays[1]. |
| Density | 1.32 g/cm³ | Standard baseline for solid handling and volumetric calculations[1]. |
| Boiling Point | 358.5 ºC (at 760 mmHg) | Indicates high thermal stability under standard reaction conditions[1]. |
| Flash Point | 170.6 ºC | Safe for standard benchtop handling without specialized inerting[1]. |
| Storage | Room Temperature | Stable under ambient conditions, reducing cold-chain logistics[2]. |
Part 2: Mechanistic Rationale & Structural Logic
To deploy this molecule effectively, we must dissect its two primary functional domains and understand the why behind its structural design.
The 1,3-Dimethylpyrazole Core
Pyrazoles are privileged scaffolds in medicinal chemistry. The specific 1,3-dimethyl substitution pattern is not arbitrary; it acts as a metabolically stable bioisostere for phenyl or amide rings. Unlike unsubstituted pyrazoles, the N-methylation prevents tautomerization, locking the molecule into a single defined conformation. Furthermore, the positioning of the methyl groups dictates the geometry of the hydrogen-bond acceptor (the sp2 nitrogen). In the development of kinase inhibitors (such as JAK2 inhibitors), the 1,3-dimethyl vs. 1,5-dimethyl geometry has been shown to critically influence target selectivity by optimizing interactions within the extended hinge region of the protein[3].
The Chloroacetamide Warhead
Chloroacetamides are classic electrophiles used to target nucleophilic cysteine residues via an irreversible SN2 mechanism[4][5]. Unlike acrylamides, which undergo Michael addition and can sometimes exhibit reversible kinetics depending on the target microenvironment, chloroacetamides form highly stable thioether linkages. This irreversible nature is highly advantageous for the unambiguous detection of covalent binding events in chemoproteomic profiling and mass spectrometry[6].
Figure 1: Mechanism of covalent targeting via SN2 displacement by a cysteine thiolate.
Part 3: Experimental Protocols & Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a measurable checkpoint to confirm success before proceeding.
Protocol A: Covalent Reactivity Profiling (GSH Assay)
Before screening against a target protein (e.g., MurA or TEAD), the intrinsic reactivity of the chloroacetamide must be quantified to ensure it is not overly reactive (which causes off-target toxicity) or entirely inert[4]. We use Glutathione (GSH) as a model thiol, monitored by Ellman's reagent (DTNB).
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Step 1 (Preparation): Prepare a 10 mM stock of CAS 957510-90-6 in anhydrous DMSO. Prepare a 1 mM solution of GSH in PBS (pH 7.4).
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Step 2 (Incubation): Mix the compound (final concentration 100 µM) with GSH (final concentration 100 µM) in PBS at 37°C.
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Step 3 (Sampling & Quenching): At defined time points (0, 15, 30, 60, 120 mins), extract a 50 µL aliquot and immediately quench with 50 µL of 2 mM DTNB. Causality: DTNB reacts instantly with unreacted GSH to form a yellow anion, freezing the reaction timeline.
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Step 4 (Validation Readout): Measure absorbance at 412 nm. A decrease in absorbance indicates GSH depletion (successful covalent bond formation). Calculate the half-life ( t1/2 ) of the reaction to benchmark the warhead's electrophilicity.
Protocol B: Non-Covalent Library Synthesis via SN2 Displacement
Beyond covalent drugs, the primary chloride can be displaced by various secondary amines to generate diverse, non-covalent libraries.
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Step 1 (Dissolution): Dissolve 1.0 equivalent of CAS 957510-90-6 in anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration.
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Step 2 (Base Addition): Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct, driving the reaction forward without competing for the electrophile.
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Step 3 (Nucleophile Addition): Add 1.2 equivalents of the desired secondary amine (e.g., a substituted piperazine).
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Step 4 (Reaction & Monitoring): Stir at 60°C. Validation: Monitor via LC-MS every 2 hours. The reaction is deemed complete when the starting material mass (m/z 188 [M+H]+) is fully depleted.
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Step 5 (Purification): Concentrate under reduced pressure and purify via preparative HPLC.
Figure 2: Operating procedure for utilizing the intermediate in SN2 library synthesis.
Part 4: Handling, Storage, and Safety Protocols
Maintaining the chemical integrity of CAS 957510-90-6 is paramount for reproducible data.
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Storage: Store at Room Temperature in a desiccator[2]. While the compound is thermally stable, ambient moisture can slowly hydrolyze the chloroacetamide over prolonged periods, leading to inactive hydroxyacetamide byproducts.
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Handling: Wear standard PPE (nitrile gloves, safety glasses). The chloroacetamide moiety is a known skin sensitizer; perform all weighings in a ventilated balance enclosure.
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Integrity Check: Periodically verify purity via 1 H-NMR. Look for the distinct singlet of the -CH 2 -Cl protons around 4.1-4.3 ppm. Broadening or shifting of this peak is a primary indicator of degradation.
References
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Discovery of a Highly Selective JAK2 Inhibitor, BMS-911543, for the Treatment of Myeloproliferative Neoplasms Source: ACS Medicinal Chemistry Letters (via NIH PMC) URL:[Link]
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Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead Source: European Journal of Medicinal Chemistry (via PubMed) URL:[Link]
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Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Source: Pharmaceuticals (MDPI) URL:[Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 2-chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)acetamide | 957510-90-6 [sigmaaldrich.com]
- 3. Discovery of a Highly Selective JAK2 Inhibitor, BMS-911543, for the Treatment of Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development [mdpi.com]
- 6. Chloroacetamides - Enamine [enamine.net]
